molecular formula C12H14N2OS B1366755 4-(4-Methoxy-2,5-dimethylphenyl)-1,3-thiazol-2-amine CAS No. 879053-77-7

4-(4-Methoxy-2,5-dimethylphenyl)-1,3-thiazol-2-amine

Cat. No. B1366755
M. Wt: 234.32 g/mol
InChI Key: KSMXEXXVHWOJAH-UHFFFAOYSA-N
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Description

This compound is a thiazole derivative. Thiazoles are aromatic compounds that contain both sulfur and nitrogen in a five-membered ring. They are found in many important drugs and are also used in dye chemistry .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the thiazole ring, possibly through a condensation reaction involving a thiol and an amine . The methoxy and methyl groups on the phenyl ring could be introduced through electrophilic aromatic substitution reactions.

Scientific Research Applications

  • Organic Synthesis : This compound is used as a reactant for the preparation of biologically active molecules . It’s used in the preparation of hydroxyphenylnaphthols as 17ß-hydroxysteroid dehydrogenase Type 2 inhibitors .

  • Suzuki–Miyaura Coupling : It’s also used in the preparation of axially-chiral biarylphosphonates by asymmetric Suzuki coupling catalyzed by palladium complexes with helically-chiral polyquinoxaline phosphine and polyphosphine copolymers .

  • Cross-Coupling Reactions : The Suzuki–Miyaura (SM) cross-coupling reaction is arguably the most widely-applied transition metal catalyzed carbon–carbon bond forming reaction to date . This compound can be used in such reactions .

  • Organic Synthesis : This compound is used as a reactant for the preparation of biologically active molecules . It’s used in the preparation of hydroxyphenylnaphthols as 17ß-hydroxysteroid dehydrogenase Type 2 inhibitors .

  • Suzuki–Miyaura Coupling : It’s also used in the preparation of axially-chiral biarylphosphonates by asymmetric Suzuki coupling catalyzed by palladium complexes with helically-chiral polyquinoxaline phosphine and polyphosphine copolymers .

  • Cross-Coupling Reactions : The Suzuki–Miyaura (SM) cross-coupling reaction is arguably the most widely-applied transition metal catalyzed carbon–carbon bond forming reaction to date . This compound can be used in such reactions .

Future Directions

The study and application of thiazole derivatives is a vibrant field, with potential uses in pharmaceuticals, agrochemicals, and dyes . This specific compound could be studied further to determine its properties and potential applications.

properties

IUPAC Name

4-(4-methoxy-2,5-dimethylphenyl)-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2OS/c1-7-5-11(15-3)8(2)4-9(7)10-6-16-12(13)14-10/h4-6H,1-3H3,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSMXEXXVHWOJAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1OC)C)C2=CSC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70424673
Record name 4-(4-methoxy-2,5-dimethylphenyl)-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70424673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Methoxy-2,5-dimethylphenyl)-1,3-thiazol-2-amine

CAS RN

879053-77-7
Record name 4-(4-methoxy-2,5-dimethylphenyl)-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70424673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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